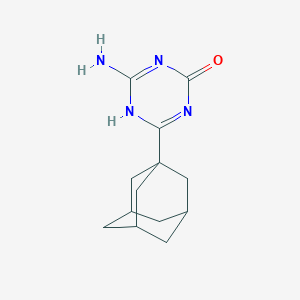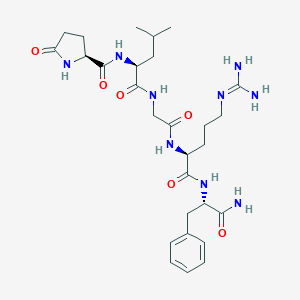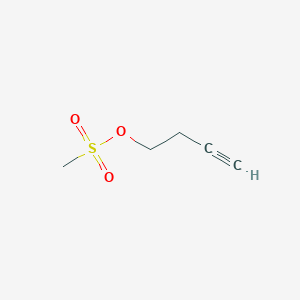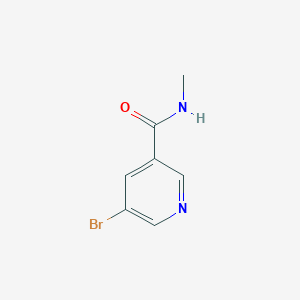
5-Bromo-N-methylnicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related nicotinamide derivatives has been explored in the literature. For instance, the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, which are analogues of nicotinamide nucleoside, involved the condensation of 3-bromo-5-lithiopyridine with a protected ribose derivative. This process yielded a mixture of anomeric products, which were then separated and further modified to obtain the desired compounds . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, was reported using 5-methylnicotinic acid as a starting material, showcasing a method that is simple, efficient, and environmentally friendly . These methods could potentially be adapted for the synthesis of 5-Bromo-N-methylnicotinamide.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by a pyridine ring, which can be modified at various positions to yield different compounds. The presence of a bromo substituent, as in 5-Bromo-N-methylnicotinamide, would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The N-methyl group would also contribute to the molecule's lipophilicity and could impact its pharmacokinetic properties .
Chemical Reactions Analysis
Nicotinamide derivatives participate in various chemical reactions, particularly as intermediates in the synthesis of pharmaceuticals and as modulators of biological pathways. For example, 5-methylnicotinamide has been shown to inhibit poly(ADP-ribose) synthetase and enhance the cytotoxicity of alkylating agents and radiation in mouse lymphoma cells . This suggests that brominated and methylated derivatives of nicotinamide could also have significant biological activities and could be used in the development of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The high-performance liquid chromatography method described for the micro-determination of nicotinamide and its metabolites indicates that these compounds have suitable UV absorption characteristics, which could be utilized for analytical purposes . The introduction of a bromo and methyl group would likely alter these properties, and such modifications could be exploited to tailor the compound's behavior for specific applications.
Applications De Recherche Scientifique
Application in DNA Repair and Cell Survival
5-Methylnicotinamide, a structurally related compound, has been studied for its role in DNA excision repair and cell survival. A study by Nduka and Shall (1980) found that 5-methylnicotinamide enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells. The study suggests a role of 5-methylnicotinamide in DNA repair mechanisms, potentially offering insights into the applications of 5-Bromo-N-methylnicotinamide in similar contexts (Nduka & Shall, 1980).
Role in Liver Cirrhosis and Metabolism
The metabolism of nicotinamide and its derivatives, including N-methylnicotinamide, has been examined in the context of liver cirrhosis. Pumpo et al. (2001) discovered that nicotinamide methylation, followed by urinary excretion of N-methylnicotinamide, increases in cirrhotic patients. This suggests a protective role against the toxic effects of intracellular accumulation of nicotinamide in cirrhosis, which could be relevant for 5-Bromo-N-methylnicotinamide in similar metabolic processes (Pumpo et al., 2001).
Investigation in Cell Proliferation
Research by Kidwell and Burdette (1974) on a clone of HeLa cells selected in the presence of 5-methylnicotinamide showed that the resistant cells grew at 70% of the rate of the same cell culture without 5-methylnicotinamide. This could indicate the potential of 5-Bromo-N-methylnicotinamide in cell proliferation studies, as it may exhibit similar properties in affecting cell growth (Kidwell & Burdette, 1974).
Synthesis and Chemical Studies
Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine, a compound structurally similar to 5-Bromo-N-methylnicotinamide. This research underlines the significance of such compounds in the synthesis of new chemical entities, which can have various applications in scientific research (Ahmad et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMANADMCWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622016 | |
| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methylnicotinamide | |
CAS RN |
153435-68-8 | |
| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
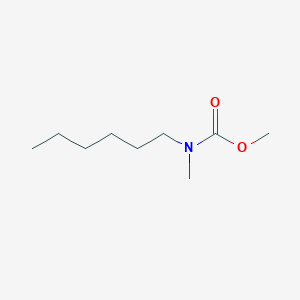
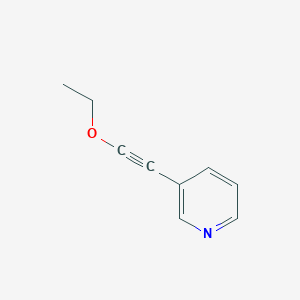
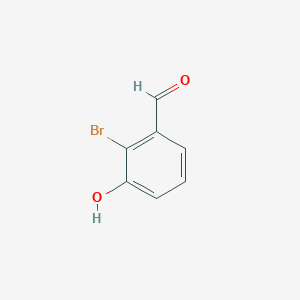
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
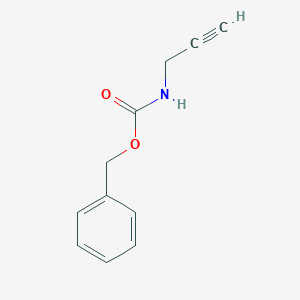
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
